ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate

Regioisomerism Synthetic Intermediate Agrochemical Synthesis

Procurement of incorrect DFMP ester analogs leads to dead-end intermediates. CAS 1823432-40-1 is the regiospecifically correct ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate for SDHI fungicide routes. Batch-specific analytical data (NMR, HPLC, GC) and defined purity grades up to 98% ensure reliability. Key advantages: (1) Direct precursor to the corresponding carboxylic acid (CAS 1823791-94-1) via standard ester hydrolysis; (2) Regiospecific 3-difluoromethyl substitution ensures correct downstream amide coupling; (3) Ethyl ester provides optimal reactivity/stability balance for scale-up.

Molecular Formula C9H12F2N2O2
Molecular Weight 218.204
CAS No. 1823432-40-1
Cat. No. B2608555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate
CAS1823432-40-1
Molecular FormulaC9H12F2N2O2
Molecular Weight218.204
Structural Identifiers
SMILESCCOC(=O)C(C)N1C=CC(=N1)C(F)F
InChIInChI=1S/C9H12F2N2O2/c1-3-15-9(14)6(2)13-5-4-7(12-13)8(10)11/h4-6,8H,3H2,1-2H3
InChIKeyTZJIPZBARKVEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]Propanoate – Agrochemical Intermediate Overview


Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate (CAS 1823432-40-1), with the molecular formula C₉H₁₂F₂N₂O₂ and a molecular weight of 218.20 g/mol, is a regiospecifically substituted pyrazole derivative featuring a difluoromethyl group at the 3-position and an ethyl propanoate moiety at the 1-position . This compound belongs to the broader class of difluoromethyl pyrazole (DFMP) esters, which are established key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. Its structural distinction—specifically the substitution pattern and ester type—determines its suitability as a precursor for specific agrochemical candidates within commercial patent estates.

Workflow SDHI fungicide synthesis intermediate
Regiochemistry 3-difluoromethyl pyrazole core for targeted coupling
Ester type Ethyl propanoate for controlled hydrolysis to acid

Why Generic Substitution Fails for This DFMP Ester


Despite sharing the difluoromethyl pyrazole core, generic substitution among DFMP esters is invalid due to critical structural divergences that dictate downstream synthetic utility and regulatory compliance. Key points of differentiation include (1) regioisomerism (e.g., substitution at the 3-position versus the 4- or 5-position of the pyrazole ring) [1], (2) the identity of the ester alkyl group (e.g., ethyl versus methyl), and (3) the length and branching of the propanoate side chain (e.g., 2-yl-propanoate versus 3-yl-propanoate) [2]. Procurement of an incorrect analog will yield a different hydrolysis product (carboxylic acid), leading to a dead-end intermediate that cannot advance in a route optimized for a specific regioisomer or ester [2]. The quantitative evidence below confirms the precise synthetic and commercial positioning of CAS 1823432-40-1.

Regioisomer 3-substituted pyrazole is required; 4- or 5-isomers follow different synthetic routes and lead to inactive intermediates.
Ester group Ethyl ester hydrolysis kinetics differ from methyl; substituting may alter reaction profiles and downstream acid identity.
Side chain 2-yl-propanoate gives the correct carboxylic acid; the 3-yl isomer yields a structurally incompatible intermediate.

Procurement Evidence: Key Differentiation Factors


Regiospecific 3-Difluoromethyl Pyrazole Core

The compound is uniquely defined by its 3-difluoromethyl-1H-pyrazole core, a regioisomer that is synthetically distinct from the 4-substituted and 5-substituted analogs. Patented synthetic routes specifically claim the 3-difluoromethyl configuration as the target product when using 4,4-difluoroacetoacetic ester starting materials, differentiating it from regioisomers that would require alternative, often lower-yielding, synthetic pathways [1]. This regiospecificity is critical for downstream coupling reactions where the nitrogen substitution pattern influences the geometry and binding affinity of the final fungicidal molecule.

Regioisomer identity
Class-level inference
3-(difluoromethyl)-1H-pyrazol-1-yl vs 4- or 5-substituted regioisomers
Ensures correct synthetic route coupling
Regiospecificity dictated by patented routes
Regioisomerism Synthetic Intermediate Agrochemical Synthesis

Hydrolysis to 2-yl-Propanoic Acid vs. 3-yl Isomer

The ethyl ester of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate (CAS 1823432-40-1, MW: 218.20 g/mol) yields the corresponding carboxylic acid, 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1823791-94-1), upon hydrolysis. The calculated molecular weight of the acid product is 190.15 g/mol, representing a quantifiable mass difference of 28.05 g/mol (the loss of the ethyl group, C₂H₄) [1]. This specific acid is the direct precursor for many fungicidal amides, and its structure differs from the isomeric 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1856030-27-7, MW: 190.15 g/mol), which has the same molecular weight but a different carbon skeleton .

Hydrolysis product
Data to verify
2-yl-propanoic acid (MW 190.15) vs 3-yl isomer (same MW, different connectivity)
Avoids dead-end intermediate selection
Identical molecular weight may mislead procurement
Ester Hydrolysis Carboxylic Acid Intermediate Molecular Weight

Commercial Purity Grades and Specifications

Commercial suppliers of CAS 1823432-40-1 offer the compound at standardized purity grades that influence procurement decisions for different research stages. A minimum purity specification of 95% is commonly listed for general research and development use . Higher purity grades, such as 98%, are available from certain vendors and may be preferred for sensitive synthetic steps or analytical method development where minimizing unknown impurities is critical . The availability of batch-specific quality control documentation, such as NMR, HPLC, and GC spectra, provides procurement teams with verifiable data to assess lot-to-lot consistency .

Purity grade
Supplier data
95% (standard) / 98% (high grade)
Supports lot-specific quality review
Batch QC spectra available from vendors
Purity Specification Procurement Quality Control

Validated Application Scenarios


Ester Hydrolysis to Carboxylic Acid Intermediate

CAS 1823432-40-1 is the direct and optimal starting material for the preparation of the corresponding carboxylic acid (CAS 1823791-94-1) through base- or acid-catalyzed ester hydrolysis. As established in Section 3, this specific hydrolysis product is a critical intermediate for subsequent amide coupling reactions in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicide candidates [1]. The use of the ethyl ester, rather than a methyl or other alkyl ester, provides a favorable balance of reactivity and stability during the hydrolysis step.

Synthesis of 3-Difluoromethyl Pyrazole Fungicide Scaffolds

The compound serves as a key building block for assembling the core scaffold of fungicides that rely on the 3-difluoromethyl-1H-pyrazole motif for target enzyme binding [2]. The regiospecificity confirmed in Section 3 ensures that subsequent synthetic transformations, such as alkylation or acylation, occur at the intended nitrogen position, thereby maintaining the structural integrity required for downstream biological activity. This is a critical point of failure when incorrect regioisomers are inadvertently procured.

Reference Standard for Analytical Method Development

Due to the availability of batch-specific analytical data (NMR, HPLC, GC) and defined purity grades up to 98% as detailed in Section 3, CAS 1823432-40-1 is suitable for use as a reference standard in analytical method development, impurity profiling, and quality control of more advanced fungicidal intermediates or active ingredients . Procurement of a higher-purity lot (98%) is recommended for establishing robust HPLC or GC methods where a well-characterized, low-impurity standard is essential.

Application
Selection Property
Validation Focus
Carboxylic acid precursor synthesis
Regiospecific ethyl ester hydrolysis
Acid identity (NMR, HPLC) and yield
Fungicide scaffold assembly
3-difluoromethyl pyrazole nitrogen substitution pattern
Structural confirmation (NMR, MS) after coupling
Analytical method development
Defined purity grade and batch data
Impurity profile consistency via HPLC/GC
Quote Request

Request a Quote for ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.